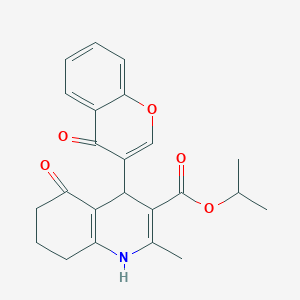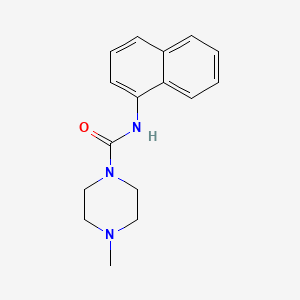
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one, also known as Fmoc-L-threonine, is a thiazolidinone derivative that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound is commonly used in the synthesis of peptides and proteins, and its mechanism of action has been extensively studied in recent years.
Mechanism of Action
The mechanism of action of 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-onenine is not fully understood, but it is believed to involve the formation of covalent bonds between the thiazolidinone group and the amino acid residues in peptides and proteins. This reaction results in the formation of a stable thiazolidinone ring, which can be used to stabilize the structure of the peptide or protein.
Biochemical and Physiological Effects:
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-onenine has been shown to have a number of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to modulate the activity of other enzymes. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-onenine in lab experiments is its ability to stabilize the structure of peptides and proteins, which can be useful in the study of enzyme kinetics and other biochemical processes. However, this compound can be difficult to synthesize and may not be suitable for all experimental conditions.
Future Directions
There are a number of potential future directions for research on 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-onenine, including the development of new methods for synthesizing this compound, the study of its mechanism of action in more detail, and the exploration of its potential applications in drug development and other areas of scientific research. Additionally, further research may be needed to fully understand the advantages and limitations of using 3-(2-furylmethyl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-onenine in lab experiments.
Synthesis Methods
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-onenine can be synthesized using a variety of methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). In SPPS, the compound is synthesized on a solid support, typically a resin, and the amino acid residues are added one at a time. In solution-phase peptide synthesis, the amino acid residues are added to a solution of the compound.
Scientific Research Applications
3-(2-furylmethyl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-onenine has been used in a variety of scientific research applications, including the synthesis of peptides and proteins, the study of enzyme kinetics, and the development of new drugs. This compound has also been used to investigate the mechanism of action of various enzymes and to explore the biochemical and physiological effects of different compounds.
properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-19-13-7-10(4-5-12(13)17)15-16(14(18)9-21-15)8-11-3-2-6-20-11/h2-7,15,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPCCGJPVLHGDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2N(C(=O)CS2)CC3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-ylmethyl)-2-(4-hydroxy-3-methoxyphenyl)-1,3-thiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{2-[2-(2-chlorophenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142055.png)
![5-{[(5-chloro-2-hydroxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142058.png)
![N-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-nitrobenzamide](/img/structure/B5142060.png)
![1-(2-thienylcarbonyl)-4-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5142061.png)
![1-[4-(4-ethoxyphenoxy)butoxy]-2,4-dimethylbenzene](/img/structure/B5142069.png)
![ethyl 1-{[6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5142074.png)



![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)